Product packaging for Tantalum nitride(Cat. No.:CAS No. 12033-62-4)

Tantalum nitride

Cat. No.: B078202
CAS No.: 12033-62-4
M. Wt: 194.955 g/mol
InChI Key: MZLGASXMSKOWSE-UHFFFAOYSA-N
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Description

Tantalum nitride (TaN) is a refractory ceramic compound of significant interest in advanced materials research due to its exceptional combination of thermal stability, mechanical hardness, chemical inertness, and electrical properties. Its primary research applications leverage its performance as a high-quality diffusion barrier in integrated circuits, where thin films of TaN effectively prevent the interdiffusion of copper interconnects and silicon substrates at elevated processing temperatures, thereby enhancing device reliability and longevity. Furthermore, TaN is extensively studied as a protective coating on mechanical components and tools to drastically increase wear and corrosion resistance, and as a robust thin-film resistor in microelectronics due to its stable resistivity. Emerging research explores its potential in next-generation applications, including its use as a catalyst support, in superconducting quantum devices, and as a component in hard, multifunctional nanocomposite coatings. The mechanism of action for its barrier properties stems from its dense, non-columnar microstructure and high thermodynamic stability, which render it largely impermeable to atomic migration. As a coating, its performance is derived from its high Vickers hardness and strong covalent bonding. This material is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NTa B078202 Tantalum nitride CAS No. 12033-62-4

Properties

IUPAC Name

azanylidynetantalum
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InChI

InChI=1S/N.Ta
Source PubChem
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InChI Key

MZLGASXMSKOWSE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

N#[Ta]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

NTa
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DSSTOX Substance ID

DTXSID6065183
Record name Tantalum nitride (TaN)
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Molecular Weight

194.955 g/mol
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Physical Description

Black solid; [HSDB] Purple powder; [Sigma-Aldrich MSDS]
Record name Tantalum nitride
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CAS No.

12033-62-4
Record name Tantalum nitride (TaN)
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Record name Tantalum nitride (TaN)
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Record name Tantalum nitride (TaN)
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Record name Tantalum nitride (TaN)
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Record name Tantalum mononitride
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Theoretical Frameworks and Computational Methodologies for Tantalum Nitride

Phase Stability and Energetics of Tantalum Nitride Polymorphs

The tantalum-nitrogen system is known for its rich variety of crystalline phases (polymorphs), each with distinct properties. Computational methods are crucial for determining the relative stability of these phases.

Determination of Stable and Metastable Phases

First-principles calculations are used to determine the formation energies of different TaN polymorphs, allowing for the identification of stable and metastable phases.

Stable Phases: DFT calculations have indicated that under certain conditions, phases such as Ta₂N, Ta₅N₆, and Ta₃N₅ are thermodynamically stable. aps.orgaps.orgresearchgate.net Specifically, at zero pressure, Ta₂N-162, TaN-189, Ta₅N₆-193, and Ta₃N₅-63 are identified as ground states. jmst.org

Metastable Phases: Many experimentally observed phases are computationally found to be metastable, meaning they are not the most energetically favorable but can exist due to kinetic barriers. Examples include ε-TaN, δ-TaN, and Ta₄N₅. aps.orgresearchgate.netjmst.org The existence of numerous metastable phases with close energies explains the complexity of the Ta-N system and the sensitivity of observed structures to synthesis conditions. aps.orgaps.org Other metastable phases include Ta₂N₃ and various TaN polymorphs. rsc.orgaip.orgresearchgate.net First-principles calculations have also shown that the rocksalt structure of TaN is dynamically unstable at zero Kelvin. aip.org

Stability of this compound Polymorphs
CompoundPhaseStabilityComputational Method
Ta₂Nβ-Ta₂N (P-3m1)StableDFT aps.orgaps.org
Ta₂NTa₂N-II (P-31m)Energetically favorable over Ta₂N-I mdpi.comDFT mdpi.comdntb.gov.ua
TaNε-TaN (P6/mmm)Metastable aps.orgresearchgate.netDFT aps.orgresearchgate.net
TaNδ-TaN (Fm-3m)Metastable aps.orgresearchgate.netDFT aps.orgresearchgate.net
TaNθ-TaN (P-6m2)Metastable researchgate.netDFT researchgate.net
Ta₂N₃-Metastable rsc.orgDFT rsc.org
Ta₃N₅Orthorhombic (Cmcm)Stable aps.orgaps.orgmaterialsproject.orgDFT aps.orgaps.orgmaterialsproject.org
Ta₄N₅TetragonalMetastable aps.orgjmst.orgDFT aps.orgjmst.org
Ta₅N₆HexagonalStable aps.orgaps.orgDFT aps.orgaps.org

Phase Diagram Calculations under Varied Environmental Conditions

By combining first-principles energy calculations with thermodynamic models, it is possible to construct phase diagrams that show the most stable Ta-N phase under different pressures and temperatures. nsf.govacs.org

Advanced Synthesis Methodologies for Tantalum Nitride

Thin Film Deposition Techniques

The properties and quality of tantalum nitride films are highly dependent on the synthesis method. Several advanced techniques are employed to deposit these thin films, each with unique advantages and process parameters.

Reactive Magnetron Sputtering (e.g., HiPIMS)

Reactive magnetron sputtering is a widely utilized technique for depositing this compound thin films. researchgate.net This process involves sputtering a tantalum target in a reactive atmosphere containing nitrogen gas. A key advancement in this area is High-Power Impulse Magnetron Sputtering (HiPIMS), an ionized physical vapor deposition (IPVD) technique known for producing dense, smooth, and adherent coatings. cambridge.orgnih.gov

In HiPIMS, short, high-power pulses are applied to the magnetron, creating a dense plasma with a high degree of ionization of the sputtered tantalum atoms. nih.gov This high ionization fraction allows for better control over the film's microstructure and properties. cambridge.org Studies comparing HiPIMS with conventional direct current magnetron sputtering (dcMS) for TaN deposition have shown that HiPIMS can produce films with slightly lower density. cambridge.orgdiva-portal.org The deposition rate in HiPIMS is typically lower than in dcMS, but it can be enhanced by adjusting the magnetic field strength. cambridge.orgdiva-portal.org

The phase composition of the deposited TaN films, which significantly influences their physical and mechanical properties, is highly dependent on growth conditions such as substrate temperature and the partial pressure of nitrogen in the argon/nitrogen gas mixture. cambridge.org By carefully controlling these parameters, different phases of this compound, such as hexagonal TaN (h-TaN) and face-centered cubic TaN (fcc-TaN), can be selectively formed. researchgate.net For instance, conditions that promote the mobility of adatoms on the substrate surface, like lower nitrogen partial pressure and higher target power density, favor the formation of the h-TaN structure. researchgate.net

Comparison of HiPIMS and dcMS for TaN Deposition
ParameterHiPIMSdcMS
Film DensitySlightly less dense cambridge.orgdiva-portal.orgHigher density cambridge.orgdiva-portal.org
Deposition RateUp to 80% lower cambridge.orgdiva-portal.orgHigher cambridge.orgdiva-portal.org
Surface RoughnessSimilar cambridge.orgdiva-portal.orgSimilar cambridge.orgdiva-portal.org

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is another versatile technique for synthesizing high-quality this compound thin films. cambridge.org This method involves ablating a tantalum target with a high-power pulsed laser in a nitrogen environment. aip.orgarxiv.org The ablated material forms a plasma plume that deposits onto a heated substrate.

The substrate temperature is a critical parameter in PLD, significantly influencing the crystallinity of the resulting film. cambridge.org At lower temperatures (below 300°C), the deposited films are often amorphous. cambridge.org Crystalline films, such as those with the Ta6N2.57 phase, are typically obtained at higher substrate temperatures (above 500°C), with the grain size increasing with temperature. cambridge.org

Recent research has demonstrated the successful fabrication of superconducting TaN thin films using PLD with a 1064 nm Nd:YAG laser. aip.orgarxiv.orgarxiv.org The superconducting properties of these films are dependent on the substrate material and deposition parameters. For example, films grown on magnesium oxide (MgO) substrates have shown higher superconducting transition temperatures (Tc) compared to those on oxidized silicon (SiO2) substrates. aip.orgarxiv.org The crystal structure of the films also plays a crucial role; for instance, a face-centered cubic phase of TaN is often observed on MgO substrates. arxiv.orgarxiv.org

Superconducting Properties of PLD-Grown TaN Films
SubstrateSuperconducting Transition Temperature (Tc)Observed Phase
MgO (100)~8 K aip.orgarxiv.orgFace-centered cubic TaN arxiv.orgarxiv.org
Oxidized Silicon (SiO2)~6 K aip.orgarxiv.orgFace-centered cubic and mononitride hexagonal phases arxiv.orgarxiv.org

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with precise thickness control at the atomic level. atomiclayerdeposition.comlu.se This is achieved through sequential, self-limiting surface reactions. researchgate.net ALD is particularly well-suited for applications in microelectronics where uniform coating of high-aspect-ratio structures is essential. lu.se

The ALD of this compound typically involves the alternating exposure of a substrate to a tantalum-containing precursor and a nitrogen-containing reactant. A commonly used precursor combination is tert-butylimidotris(diethylamido)tantalum (TBTDET) and ammonia (B1221849) (NH3). acs.orgresearchgate.net

Density functional theory calculations have shed light on the reaction mechanisms of TaN ALD using TBTDET and ammonia. acs.org The growth of the film primarily occurs through ligand exchange mechanisms with ammonia, where the nitrogen from the ammonia is incorporated into the film. acs.org This process is both thermodynamically and kinetically favored over other potential mechanisms that would incorporate nitrogen from the metal precursor itself. acs.org Isotopic labeling studies have confirmed that ammonia acts as a reactant, not just a catalyst, in this process. aip.org Other nitrogen sources, such as hydrazine (B178648) (N2H4), have also been investigated and have been shown to yield higher growth rates and film densities compared to ammonia. researchgate.net

Optimizing the ALD process parameters is crucial for achieving high-quality TaN films. Key parameters include the processing temperature, precursor pulse times, and purge durations. researchgate.netcambridge.org An optimized ALD process window ensures self-limiting growth, leading to uniform and continuous films. researchgate.net

For the TBTDET/NH3 process, a low-temperature ALD window has been established, typically around 250°C. researchgate.net Within this window, the film growth rate saturates with respect to the precursor and reactant exposures. The growth rate is a critical factor, and for the TBTDET/NH3 system, it has been reported to be around 0.7 Å/cycle for a significant number of reaction cycles. researchgate.net In contrast, using hydrazine as the nitrogen source can result in a growth rate of approximately 0.62 Å/cycle over a temperature range of 150-250°C. researchgate.net The composition of the films, such as the Ta:N ratio and impurity levels (carbon and oxygen), is also influenced by the deposition parameters. researchgate.netcjmr.org

ALD Growth Parameters for this compound
Precursor SystemDeposition TemperatureGrowth Rate (Å/cycle)Film Properties
TBTDET / NH3~250°C researchgate.net~0.7 researchgate.netTa:N ratio of 1:1, Carbon and oxygen impurities in the 5–8 at.% range researchgate.net
TBTDET / N2H4150-250°C researchgate.net0.62 researchgate.netHigher density than with NH3 researchgate.net
Ta(NMe2)5 / NH3300°C liverpool.ac.uk0.6 liverpool.ac.ukCubic microstructure, low resistivity liverpool.ac.uk
Precursor Chemistry and Reaction Mechanisms (e.g., tert-butylimidotris(diethylamido)tantalum and ammonia)

Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods used to produce thin films. In the context of this compound, PVD techniques, particularly reactive sputtering, are widely employed. uta.eduaip.org PVD is valued for its ability to produce films with low resistivity, high density, and good adhesion. aip.org

A specific PVD method used for TaN is Linear Dynamic Deposition (LDD), where a substrate is moved linearly under a stationary rectangular sputtering target in a reactive nitrogen/argon gas mixture. researchgate.net This technique has been shown to produce TaN layers with excellent thickness uniformity and very smooth surfaces. researchgate.net The stoichiometry of the films deposited by LDD is typically found to be TaN, independent of the layer thickness. researchgate.net

However, a limitation of traditional PVD techniques is their ability to provide sufficient step coverage in high-aspect-ratio features, which is a challenge for advanced microelectronic devices. aip.org To address this, hybrid techniques like Chemically Enhanced Physical Vapor Deposition (CEPVD) have been developed. CEPVD combines ionized PVD with the introduction of a chemical precursor at the substrate, aiming to merge the PVD-like film quality with CVD-like conformality. aip.org

Properties of TaN Films from Linear Dynamic Deposition (PVD)
Film ThicknessResistivity (μΩcm)Thickness Uniformity (1σ)Surface Roughness (RMS)Stoichiometry
10 nm526 researchgate.net<0.6% researchgate.net<0.4 nm researchgate.netTaN researchgate.net
50 nm337 researchgate.net<0.6% researchgate.net<0.4 nm researchgate.netTaN researchgate.net

Bulk and Nanostructured Material Synthesis

High-pressure, high-temperature (HPHT) synthesis is a powerful technique for creating novel and dense phases of this compound that are not accessible under ambient conditions. ugent.bemdpi.com By applying pressures ranging from gigapascals (GPa) and temperatures often exceeding 1500 K, various Ta-N polymorphs can be synthesized. nsf.govresearchgate.net

Computational studies combined with experimental results have helped to map the pressure-temperature phase diagram of the tantalum-nitrogen system. cambridge.orgnsf.govacs.org These studies predict the stability regions for different stoichiometries and crystal structures. For example, hexagonal θ-TaN is predicted to be stable at higher temperatures, while at low pressure and temperature, the orthorhombic Ta₃N₅-I is the most favorable phase. nsf.gov High-pressure experiments have successfully synthesized several phases, including:

WC-type TaN: Synthesized at pressures of 2-10 GPa and temperatures of 1073–1233 K. ugent.be

NaCl-type TaN: A high-temperature, high-pressure phase, stable at temperatures above 2073 K and pressures of 3-10 GPa. ugent.be

η-Ta₂N₃: A hard, orthorhombic phase discovered through HPHT synthesis at pressures between 9 and 27 GPa and temperatures of 1600-2000 K. mdpi.comresearchgate.net

The synthesis often involves reacting tantalum metal or a pre-existing this compound compound with a nitrogen source (like excess N₂) in a diamond-anvil cell or a large-volume press, followed by laser or resistive heating. researchgate.net Metathesis reactions under high pressure have also been explored to create nitrogen-rich compounds. ugent.be

Table 2: High-Pressure Synthesis Conditions for this compound Phases

This compound Phase Pressure (GPa) Temperature (K) Synthesis Method Key Characteristics
θ-TaN 2 - 10 1073 - 1233 Static Compression Hexagonal, low-temperature high-pressure phase. ugent.be
δ-TaN (NaCl-type) 3 - 10 > 2073 Static Compression Cubic, high-temperature high-pressure phase. ugent.be
η-Ta₂N₃ 9 - 27 1600 - 2000 Laser-heated diamond-anvil cell Orthorhombic, hard material. mdpi.comresearchgate.net
Ta₃N₅-II 22 - 30 ~3000 Predicted from TaN + N₂ New high-pressure orthorhombic phase. cambridge.org

Colloidal synthesis methods offer a bottom-up approach to produce this compound nanoparticles with controlled size and crystallinity. rsc.org This technique involves the chemical reaction of precursors in a liquid solvent, often in the presence of stabilizing ligands that prevent particle aggregation.

One reported method involves the reaction of tantalum pentachloride (TaCl₅) dispersed in a high-boiling point solvent like octadecene (ODE). rsc.org A nitrogen source, such as tris(trimethylsilyl)amine (B75434) ((TMS)₃N), is injected at a high temperature (e.g., 310°C), and the mixture is held at a slightly lower temperature (e.g., 300°C) to allow for crystallization. rsc.org The particle size can be controlled by adjusting the reaction temperature; for instance, a reaction at 300°C yielded 23 nm nanoparticles, while a lower temperature of 200°C produced smaller, 10 nm nanoparticles. rsc.orgosti.gov

The choice of solvent, precursors, and ligands is crucial in colloidal synthesis, as these factors determine the reaction kinetics, nucleation, and growth of the nanoparticles, ultimately controlling their final size, shape, and surface chemistry. nih.govscielo.br While successful in producing TaN nanoparticles, challenges remain in achieving good colloidal stability for some nitride systems, as the resulting particles may not redisperse well in solvents after isolation. rsc.orgosti.gov

Table 3: Colloidal Synthesis Parameters for this compound Nanoparticles

Tantalum Precursor Nitrogen Source Solvent Reaction Temperature (°C) Resulting Nanoparticle Size (nm)
Tantalum Pentachloride (TaCl₅) Tris(trimethylsilyl)amine ((TMS)₃N) Octadecene (ODE) 300 (crystallization) 23 rsc.orgosti.gov
Tantalum Pentachloride (TaCl₅) Tris(trimethylsilyl)amine ((TMS)₃N) Octadecene (ODE) 200 (crystallization) 10 osti.gov

The homogeneous reduction of tantalum precursors in liquid ammonia provides a low-temperature route to synthesize this compound nanopowders. researchgate.netysxbcn.com This method typically involves dissolving a tantalum halide, such as tantalum pentachloride (TaCl₅), and a reducing agent, like sodium, in liquid ammonia. researchgate.netysxbcn.com The reaction proceeds homogeneously in the solution, leading to the formation of an amorphous product.

The as-synthesized powder consists of nanoparticles with diameters in the range of 20-50 nm. researchgate.netysxbcn.com This amorphous powder contains a significant amount of nitrogen due to the reaction environment. ysxbcn.com Subsequent heat treatment is necessary to induce crystallization. researchgate.netysxbcn.com X-ray diffraction analysis shows that the powder begins to crystallize at around 600°C and fully transforms into crystalline cubic TaN at temperatures of 700°C and above. researchgate.netysxbcn.com

Interestingly, the specific surface area of the nanopowder, as measured by the BET method, changes with the annealing temperature. It has been observed to increase with temperature, reaching a maximum value of 21.8 m²/g at around 700°C, which coincides with the temperature of crystallization. researchgate.netysxbcn.com

Table 4: Synthesis and Properties of TaN Nanopowder via Homogeneous Reduction

Precursor Reducing Agent Solvent As-Synthesized Particle Size (nm) Post-Annealing Crystal Phase (≥700°C) Max. Surface Area (m²/g)
Tantalum Pentachloride (TaCl₅) Sodium Liquid Ammonia 20 - 50 researchgate.netysxbcn.com Cubic TaN researchgate.netysxbcn.com 21.8 (at ~700°C) researchgate.netysxbcn.com

Laser Powder Bed Fusion (LPBF), a type of additive manufacturing, has recently emerged as a groundbreaking technique for the simultaneous synthesis and consolidation of this compound into dense, bulky shapes. dtic.mil This innovative approach overcomes the limitations of traditional methods that primarily produce TaN as thin coatings.

In reactive LPBF, tantalum metal powder is used as the feedstock. The process takes place in a controlled chamber filled with a reactive nitrogen atmosphere. dtic.mil A high-power laser selectively melts and fuses the tantalum powder layer by layer. The intense and localized heat from the laser facilitates the reaction between the molten tantalum and the surrounding nitrogen gas, resulting in the in-situ formation of this compound. dtic.mil

This method allows for the fabrication of complex, three-dimensional TaN components directly from a digital model. While the development of specific process parameters for reactive LPBF of TaN is ongoing, research on similar systems, such as the nitridation of titanium alloys, highlights the critical parameters that need to be controlled. These include laser power, scanning speed, layer thickness, and the partial pressure of nitrogen in the chamber atmosphere. researchgate.net For instance, in the LPBF of a Ti6Al4V alloy, increasing the nitrogen content in the atmosphere led to a significant increase in strength due to microstructural refinement and solid solution strengthening. researchgate.net Similarly, for pure tantalum, LPBF process parameters such as a laser power of 180 W and a scanning speed of 270 mm/s have been optimized for fabricating porous scaffolds. mdpi.com The reactive LPBF process for TaN opens up possibilities for its use in applications requiring bulk components, such as in biomedical implants and high-temperature structural parts. dtic.mil

Anodization is an electrochemical process used to fabricate highly ordered nanostructures, such as nanotube and nanopore arrays, on the surface of metals like tantalum. To create this compound nanoarrays, a two-step process is typically employed.

The first step involves the anodic oxidation of a tantalum foil in an electrolyte containing fluoride (B91410) ions, for example, a mixture of sulfuric acid (H₂SO₄) and hydrofluoric acid (HF). optica.orguitm.edu.my By controlling the anodization parameters, such as the applied voltage (typically 10-20 V), time, and electrolyte composition, an ordered array of tantalum pentoxide (Ta₂O₅) nanotubes can be grown on the tantalum substrate. uitm.edu.mymdpi.com The dimensions of these nanotubes, including their diameter, length, and wall thickness, are highly dependent on these parameters. For instance, increasing the anodization voltage or time generally leads to longer nanotubes. uitm.edu.my However, excessive voltage (e.g., 20 V) can weaken the adhesion of the nanotube layer to the substrate. uitm.edu.my

The second step is the conversion of the Ta₂O₅ nanoarray into a this compound or oxynitride nanoarray. This is achieved by annealing the anodized foil at high temperatures (e.g., 450-900°C) in a controlled atmosphere of flowing ammonia (NH₃). mdpi.com The ammonia acts as a nitriding agent, reacting with the oxide to form this compound (TaN) or tantalum oxynitride (TaON) while preserving the nanostructured morphology. nih.gov This method provides a template-based approach to creating high-surface-area TaN nanoarrays for applications in photocatalysis and photoelectrochemistry. nih.gov

Table 5: Typical Parameters for Anodization Synthesis of this compound Nanoarrays

Anodization Step Parameter Value/Composition Result
1. Oxide Nanotube Formation Electrolyte H₂SO₄ + HF; or H₂SO₄ + Glycerine + H₂O + NH₄F Formation of Ta₂O₅ nanotube arrays. mdpi.com
Applied Voltage 10 - 20 V Controls nanotube diameter and length. uitm.edu.mymdpi.com
Anodization Time 5 - 10 min Influences nanotube length. uitm.edu.mymdpi.com
2. Nitridation Annealing Atmosphere Ammonia (NH₃) Conversion of Ta₂O₅ to TaN/TaON. mdpi.com
Annealing Temperature 450 - 900 °C Determines the degree of nitridation and crystallinity. mdpi.com

Advanced Characterization Techniques for Tantalum Nitride Materials

Structural and Morphological Characterization

The crystal structure and surface morphology of tantalum nitride films are pivotal to their physical and chemical properties. Techniques such as X-ray diffraction, electron microscopy, and atomic force microscopy provide detailed insights into these characteristics.

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD)

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the structural properties of this compound. By analyzing the diffraction patterns, researchers can identify various TaN phases, including cubic δ-TaN, hexagonal ε-TaN, and hexagonal γ-Ta₂N. researchgate.netresearchgate.net The deposition parameters, such as nitrogen partial pressure, substrate temperature, and sputtering power, significantly influence the resulting crystalline structure. mdpi.com

For instance, studies have shown that at lower nitrogen partial pressures, a mixture of α-Ta and β-Ta phases can be present, while increasing the nitrogen content leads to the formation of β-TaN and face-centered cubic (fcc) TaN phases. At optimal conditions, a single-phase cubic δ-TaN can be achieved. mdpi.com The orientation of the crystalline grains can also be determined, with studies showing a shift from a torontech.com to a malvernpanalytical.com texture with increasing substrate temperature and pulse width during deposition.

Grazing Incidence X-ray Diffraction (GIXRD) is a surface-sensitive variation of XRD, particularly useful for analyzing thin films. researchgate.netbeilstein-archives.org By using a very low angle of incidence for the X-ray beam, GIXRD minimizes signal interference from the substrate, providing a clearer diffraction pattern of the film itself. researchgate.netbeilstein-archives.org This technique is essential for accurately identifying the phases present in ultra-thin TaN films and studying their crystallinity. researchgate.netarxiv.org

The lattice parameter of TaN films, a crucial indicator of stoichiometry and strain, can be precisely calculated from XRD and GIXRD data. mdpi.com Research has demonstrated that the lattice parameter can vary with deposition temperature and nitrogen concentration. aip.org For example, high-temperature XRD studies have shown that the lattice parameter of TaN films can increase with temperature up to a certain point before decreasing.

Interactive Data Table: XRD and GIXRD Findings for this compound

Deposition ParameterObserved TaN PhasesCrystallographic OrientationKey Findings
Nitrogen Partial PressureMixture of α-Ta, β-Ta, β-TaN, fcc-TaN, δ-TaNDependent on N₂ concentrationPhase composition is highly dependent on nitrogen content. beilstein-journals.orgresearchgate.net
Substrate Temperatureδ-TaN, β-TaN torontech.com to malvernpanalytical.com shift with increasing temperatureHigher temperatures promote the formation of the cubic δ-TaN phase and enhance crystallinity.
Sputtering Powerδ-TaN(111), (200), (220), (311)Affects grain size and corrosion resistance. mdpi.com
Annealing Temperatureδ-TaN, cubic Ta₂N₃-Can induce crystallization of amorphous films and phase transformations. researchgate.net

Electron Microscopy Techniques (e.g., SEM, TEM, FE-SEM)

Electron microscopy techniques are indispensable for visualizing the surface morphology and internal structure of this compound films at high magnifications. Scanning Electron Microscopy (SEM) provides topographical information about the film's surface, revealing details about grain size and shape.

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the examination of the film's cross-section, identification of nanocrystalline phases, and analysis of the crystal structure through selected area electron diffraction (SAED). For example, high-resolution TEM (HRTEM) has been used to identify the nanocrystalline nature of deposited TaN. Cross-sectional TEM (XTEM) micrographs have shown the evolution of the film structure with varying nitrogen to argon flow ratios during deposition. beilstein-journals.org

Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution images of the surface morphology and can be used to study the uniformity and grain structure of TaN coatings. researchgate.net Studies have utilized FE-SEM to investigate the impact of deposition pressure on the surface morphology of δ-TaN thin films. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and roughness of this compound films at the nanoscale. mdpi.com It provides three-dimensional images of the surface, allowing for quantitative measurements of surface roughness (Rq or Rms). mdpi.com

Research has shown that the surface roughness of TaN films is influenced by the deposition atmosphere. For instance, films deposited in a pure argon atmosphere tend to have lower average surface roughness compared to those deposited in a mixed argon and nitrogen atmosphere. AFM has also been employed to analyze the grain size and its relationship with the deposition power, revealing that while all measured films had low roughness, the grain size could be controlled. mdpi.com

Neutron Diffraction

While less common than X-ray diffraction for thin film analysis, neutron diffraction can provide complementary structural information. It is particularly sensitive to lighter elements like nitrogen, making it a valuable tool for accurately determining the stoichiometry and lattice positions of nitrogen within the this compound crystal structure.

Spectroscopic and Elemental Analysis

Spectroscopic techniques are vital for determining the chemical composition, elemental bonding states, and purity of this compound materials.

X-ray Photoelectron Spectroscopy (XPS) and Angle-Resolved XPS (AR-XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical and electronic states of the elements within a material. XPS analysis of this compound films can confirm the formation of the TaN phase by identifying the characteristic binding energies of the Ta 4f and N 1s core levels. researchgate.net

The technique is also sensitive to the presence of impurities, such as oxygen and carbon, which can affect the film's properties. Studies have used XPS to optimize deposition parameters by minimizing these impurities. The binding energy of the Ta 4f peak can shift slightly with changes in the nitrogen content, indicating a change in the chemical state of tantalum, for instance, from TaN to Ta₂N. Deconvolution of the Ta 4f spectra can reveal the presence of different this compound phases and surface oxides. arxiv.org

Angle-Resolved XPS (AR-XPS) is an advanced variant of XPS that provides depth-profiling information without the need for ion sputtering, which can damage the sample. By varying the angle at which the photoelectrons are collected, information about the elemental distribution from the surface to a few nanometers deep can be obtained. This is particularly useful for analyzing the composition of the uppermost surface layers and any surface contamination or oxidation.

Interactive Data Table: XPS Analysis of this compound

FeatureDescriptionKey Findings from Research
Ta 4f Core Level Doublet peaks (4f₇/₂ and 4f₅/₂) characteristic of tantalum.Binding energy shifts indicate changes in chemical state (e.g., TaN vs. Ta₂N). Deconvolution reveals different nitride phases and oxides. arxiv.org
N 1s Core Level Peak corresponding to nitrogen bonded to tantalum.Confirms the formation of this compound.
Stoichiometry Quantitative analysis of Ta and N peak areas.The N/Ta ratio can be determined and correlated with deposition parameters. beilstein-journals.org
Impurity Detection Detection of O 1s and C 1s peaks.Used to assess film purity and optimize deposition conditions to minimize contamination.

Raman Spectroscopy

Electrical and Magnetic Property Measurements

SQUID magnetometry is an extremely sensitive method for measuring magnetic properties, making it ideal for characterizing the superconducting nature of this compound phases. Superconductivity is marked by the Meissner effect, which is the expulsion of a magnetic field from the material's interior when it transitions into the superconducting state. SQUID magnetometers can detect this change in magnetization. aip.orgnii.ac.jp

For oxygen-doped TaN nanowire crystals, SQUID magnetometry measurements indicated a superconducting transition at 6.2 K. aip.orgnii.ac.jp The sharp decrease in magnetization in zero-field cooling (ZFC) measurements and the divergence between ZFC and field-cooling (FC) curves are characteristic signatures of a superconducting transition. aip.orgnii.ac.jp The epitaxial TaN films synthesized at high temperatures also exhibit superconducting properties, and SQUID is a key tool for their characterization, leveraging the principle that any change in an external magnetic field induces surface currents in a superconductor. beilstein-journals.orgbeilstein-journals.org

The measurement of electrical resistance as a function of temperature provides critical information about the electronic transport properties of this compound films. The shape of the resistance-temperature (R-T) curve can indicate whether a material behaves as a metal or a semiconductor. arxiv.org For high-quality metallic films, the resistance decreases with decreasing temperature.

The residual resistivity ratio (RRR), defined as the ratio of the resistivity at room temperature to the resistivity at a low temperature (e.g., just above the superconducting transition), is a measure of the purity and crystalline quality of the film. beilstein-journals.orgnih.gov A higher RRR value generally indicates a lower concentration of defects and impurities. For TaN films grown by pulsed laser deposition, low residual resistivity ratios have been reported, confirming the high quality of the films. beilstein-journals.orgbeilstein-journals.orgnih.gov In contrast, some TaN films exhibit a negative temperature coefficient of resistance, where resistivity increases as temperature decreases, a behavior that can be influenced by factors like grain size and structural disorder. aip.org

Table 3: Electrical Transport Properties of this compound Films

Film Type/Substrate Deposition Temperature (°C) Superconducting Transition (Tc) Residual Resistivity Ratio (RRR) Reference(s)
TaN on MgO 750 5.3 K Low beilstein-journals.orgbeilstein-journals.orgnih.gov
TaN on MgO 850 6.3 K Low beilstein-journals.orgbeilstein-journals.orgnih.gov
TaN on MgO 700 8 K ~0.7-0.8 aip.org
TaN on SiO2 700 5 K ~0.7-0.8 aip.org
δ-TaN on c-plane Sapphire N/A 3.6 K N/A arxiv.org

The critical temperature (Tc) is the temperature below which a material becomes superconducting, exhibiting zero electrical resistance. The measurement of Tc is a definitive test for superconductivity in this compound. It is typically determined from the R-T curve, where a sharp drop in resistance to a value at or near zero is observed.

The Tc of this compound is highly dependent on its crystallographic phase, stoichiometry, and preparation conditions. beilstein-journals.orgnih.gov For instance, the stoichiometric face-centered cubic (FCC) phase of TaN can have a Tc of around 8.15 K, which can be increased under specific preparation conditions. aip.org Research on TaN thin films grown by pulsed laser deposition on magnesium oxide (MgO) substrates has shown Tc values ranging from 5.0 K to 6.3 K, depending on the deposition temperature. beilstein-journals.orgbeilstein-journals.orgnih.gov Films grown at 850 °C exhibited the highest Tc of 6.3 K. beilstein-journals.orgbeilstein-journals.org Other studies have reported Tc values up to 8 K for films on MgO and 6 K for films on silicon dioxide (SiO2). aip.org The variation in Tc underscores the importance of precise control over synthesis parameters to achieve desired superconducting properties.

Table 4: PubChem Compound Information

Compound Name PubChem CID
This compound (TaN) 165985
Tantalum 93077
Nitrogen 947
Oxygen 977
Tantalum(V) oxide (Ta2O5) 14811
Tantalum Oxynitride (TaON) 159477
Magnesium Oxide (MgO) 14792
Silicon Dioxide (SiO2) 24261
Ammonia (B1221849) 222

Applications of Tantalum Nitride in Advanced Technologies

Biomedical Applications and Biocompatibility

Tantalum and its compounds, including tantalum nitride, are recognized for their excellent biocompatibility and potential for effective integration with bone. researchgate.net The inherent chemical stability of tantalum contributes to its favorable biological response. rsc.org

Coatings for Implants (e.g., titanium alloy, Mg-Y-RE alloy, CoCrMo alloy)

This compound is extensively studied as a coating material for various metallic implants to enhance their surface properties and longevity.

Titanium Alloy (Ti6Al4V): Titanium alloys are widely used in orthopedic and dental implants due to their biocompatibility and mechanical properties. rsc.org However, their surfaces can be bioinert, potentially leading to implant instability. rsc.org TaN coatings, deposited via methods like magnetron sputtering, have been shown to improve the biological activity of Ti6Al4V implants. rsc.orgresearchgate.net These coatings can increase the surface hardness and elastic modulus, offering better mechanical properties than the underlying alloy. rsc.org For instance, a TaN film on Ti6Al4V exhibited a hardness of 19.7 GPa and an elastic modulus of 254.4 GPa. rsc.org

Mg-Y-RE Alloy: Tantalum/tantalum nitride (Ta/TaN) multilayered coatings have been applied to magnesium alloys like AZ91 to improve their corrosion resistance and biocompatibility. nih.gov These hierarchical coatings can be further modified through plasma etching and ion implantation to enhance their surface properties. nih.gov

CoCrMo Alloy: Cobalt-chromium-molybdenum (CoCrMo) alloys are commonly used in hip joint replacements. researchgate.netusask.ca TaN coatings on CoCrMo alloys have been investigated to reduce wear and improve corrosion resistance, potentially increasing the lifespan of hip implants. researchgate.netusask.ca Studies have shown that TaN coatings deposited at higher temperatures (e.g., 500°C) exhibit improved mechanical properties and adhesion. researchgate.net These coatings can lead to a reduction in the wear rate of the polyethylene (B3416737) components that articulate against the implant. researchgate.net

Interactive Table: Mechanical Properties of TaN Coatings on Implant Alloys

CoatingSubstrateHardness (GPa)Elastic Modulus (GPa)Deposition Method
TaNTi6Al4V19.7254.4Magnetron Sputtering
TaNPure Ti29.88 ± 2.59295.46 ± 19.36Magnetron Sputtering
TaNCoCrMo--PECVD/PVD

Data sourced from multiple studies. rsc.orgresearchgate.netnih.gov

Osteoconductive and Osteogenic Properties

This compound coatings have demonstrated the ability to support bone growth and integration.

Research indicates that TaN coatings can promote the formation of apatite, the primary mineral component of bone, on the surface of titanium alloys. rsc.org This suggests good osteoconductive properties. Furthermore, studies involving bone marrow stromal cells (BMSCs) have shown that TaN films can enhance cell adhesion, proliferation, and differentiation—key processes in bone formation (osteogenesis). rsc.org For example, significantly more calcium nodules, an indicator of bone formation, were observed on TaN surfaces compared to uncoated titanium alloy surfaces. rsc.org TaN coatings have also been found to upregulate the secretion of alkaline phosphatase (ALP), an enzyme crucial for bone mineralization. cheersonic-liquid.com

Blood Compatibility and Hemocompatibility (e.g., artificial heart valves)

The compatibility of a material with blood is critical for cardiovascular applications like artificial heart valves. This compound has shown excellent hemocompatibility. researchgate.net

Studies comparing TaN with other materials, such as low-temperature isotropic pyrolytic carbon (LTIC), which is commonly used in artificial heart valves, have found TaN to be superior in terms of blood compatibility. researchgate.netcityu.edu.hk This is attributed to a lower tendency for blood clotting and reduced platelet adhesion on TaN surfaces. researchgate.netcityu.edu.hk The improved hemocompatibility of TaN films may be due to the inhibition of charge transfer between blood proteins like fibrinogen and the film's surface. researchgate.net These findings suggest that TaN is a promising material for the fabrication of commercial artificial heart valves. researchgate.netcityu.edu.hk

Resistance to Microbiologically Induced Corrosion

Microbiologically induced corrosion (MIC) is a significant concern for dental implants and other medical devices, as it can lead to implant failure. nih.gov this compound coatings have been shown to enhance the resistance of materials like titanium to MIC. nih.govnih.gov

In studies simulating the oral environment, TaN-coated titanium exhibited significantly lower corrosion current densities compared to uncoated titanium, indicating superior protection against corrosion. nih.govplos.org The TaN layer acts as a stable and integral barrier, preventing the penetration of corrosive fluids and bacteria. nih.govplos.org Furthermore, TaN-decorated titanium has demonstrated good antibacterial performance, further contributing to its potential for dental applications. nih.govnih.gov

Microelectronics and Semiconductor Devices

In the realm of microelectronics, the ever-decreasing size of components necessitates the use of advanced materials to ensure reliability and performance. This compound plays a crucial role as a barrier material in modern integrated circuits.

Diffusion Barrier Layers and Copper Interconnects

As integrated circuits become smaller, the copper interconnects that transmit electrical signals are placed in closer proximity to the silicon substrate. Copper has a tendency to diffuse into the surrounding silicon, which can degrade the performance of the semiconductor device. To prevent this, a thin barrier layer is required.

This compound is widely used as a diffusion barrier between copper and silicon. wikipedia.orgwikiwand.com It effectively prevents copper atoms from migrating into the underlying dielectric layer. google.com The effectiveness of TaN as a barrier is superior to that of pure tantalum. google.comaip.orgcambridge.org

Different phases of this compound, such as Ta2N, can be used. aip.org Quasi-amorphous TaN films are particularly effective as they lack the grain boundaries that can serve as pathways for copper diffusion. aip.org Multilayered structures, consisting of alternating layers of different this compound stoichiometries (e.g., Ta67N33 and Ta64N36), can further enhance the barrier performance and reduce intrinsic stress in the film. aip.org The process often involves depositing a layer of tantalum followed by a layer of this compound using physical vapor deposition (PVD) before the copper is deposited. wikipedia.org

Energy Conversion and Catalysis

Photoelectrochemical Performance Enhancement

Electrode Materials in Photovoltaic Devices

This compound (TaN) is under investigation as an electrode material in photovoltaic devices, such as solar cells, due to its high electrical conductivity and stability, which are beneficial for efficient energy conversion. samaterials.com Specifically, TaN has been explored as a novel electron-selective contact in crystalline silicon (c-Si) solar cells. kaust.edu.sa This application has the potential to improve the power conversion efficiency of solar cells by enhancing the fill factor and open-circuit voltage. kaust.edu.sa

Research has demonstrated that this compound films can serve as an effective electron-selective contact for c-Si solar cells, achieving a power conversion efficiency of over 20%. kaust.edu.sa This approach offers a promising alternative to traditional metal oxides used as carrier-selective contacts or electron transport layers in photovoltaic devices. kaust.edu.sa The high conductivity and chemical stability of TaN contribute to its effectiveness in this role. kaust.edu.sa

Photocatalytic Degradation of Pollutants

This compound, particularly in its Ta₃N₅ form, shows significant promise as a photocatalyst for the degradation of environmental pollutants. unimore.it Its ability to absorb a broad spectrum of light, from the UV range to at least 600 nm, makes it an effective material for harnessing solar energy to drive chemical reactions. unimore.it This property is crucial for applications in water purification and the breakdown of organic pollutants. unimore.itcardiff.ac.uk

Studies have shown that Ta₃N₅ is a promising candidate for visible light-driven photocatalysis. cardiff.ac.uk A composite material made of tungsten oxide nanowires grown on this compound nanoparticles has demonstrated the ability to adsorb over 90% of a dye pollutant and increase its breakdown rate by nearly tenfold under visible light. eurekalert.orgphys.org The small size of the this compound and tungsten oxide components, typically under 40 nanometers, provides a large surface area for capturing and degrading dye molecules. eurekalert.orgphys.org The photocatalytic process breaks down harmful dyes into smaller, non-hazardous molecules. eurekalert.orgphys.org

The effectiveness of this compound as a photocatalyst is attributed to its narrow band-gap, which allows it to absorb a significant portion of the visible light spectrum. eurekalert.org This absorption of light energy powers the degradation process. eurekalert.org When combined with other materials like tungsten oxide, the photocatalytic activity can be significantly enhanced due to the exchange of electrons between the two materials. eurekalert.org Hollow nanospheres of Ta₃N₅ have also shown superior photocatalytic performance in degrading methylene (B1212753) blue dye under visible light compared to other nanostructures. google.com

Proton Exchange Membrane Fuel Cell (PEMFC) Components

This compound is being explored as a protective coating for components in Proton Exchange Membrane Fuel Cells (PEMFCs), particularly for bipolar plates. mdpi.commdpi.com These plates are crucial for distributing reactant gases and collecting electrical current. mdpi.com In the harsh acidic and oxidative environment of a PEMFC, especially high-temperature PEMFCs operating above 120°C, metallic components are prone to corrosion, which can lead to a loss of electrical conductivity. mdpi.com

TaN coatings, applied through methods like reactive magnetron sputtering, offer a solution due to their excellent corrosion resistance and good electrical conductivity. mdpi.commdpi.com Research has shown that TaN coatings, particularly the hexagonal phase, can protect bipolar plates from corrosion while maintaining the necessary electrical performance. mdpi.com Studies have investigated the structural and electrochemical properties of TaN thin layers under simulated PEMFC working conditions, demonstrating their potential to enhance the durability of fuel cell components. mdpi.com The use of TaN as a porous, electrically conductive inorganic material for gas diffusion layers in PEMFCs has also been considered. google.com

Superconducting Devices and Quantum Technologies

Superconducting TaN Thin Films and Nanowire Crystals

This compound is a notable material in the field of superconductivity, exhibiting a range of superconducting transition temperatures (Tc) depending on its stoichiometry and crystalline structure. beilstein-archives.org Thin films of TaN have been reported to have Tc values ranging from 0.5 K to as high as 10.8 K. beilstein-archives.orgacs.org The face-centered cubic (FCC) phase of TaN, in particular, is known for its superconducting properties, with a reported Tc of 8.15 K. beilstein-archives.orgaip.org The critical temperature can be influenced by factors such as nitrogen content and the presence of impurities like oxygen. beilstein-archives.orgacs.org Even with some oxygen content, TaN can remain superconducting, albeit with a potentially lower Tc. acs.orgbeilstein-journals.org

The synthesis method plays a crucial role in determining the superconducting properties of TaN films. Techniques like pulsed laser deposition (PLD) and molecular beam epitaxy (MBE) are used to grow high-quality, crystalline TaN thin films. beilstein-archives.orgresearchgate.net For instance, TaN films grown on magnesium oxide (MgO) substrates via PLD have shown Tc values between 5.0 K and 9.3 K, depending on deposition parameters. beilstein-archives.orgbeilstein-journals.orgnih.gov Similarly, single-crystal δ-TaN films grown on c-plane sapphire using MBE have exhibited superconductivity below 3.6 K. researchgate.net

Recent research has also focused on the fabrication of ultra-thin TaN damascene nanowires at a 300 mm wafer scale for quantum applications. semiengineering.com These nanowires, with widths ranging from 100 nm to 3 µm and thicknesses from 5 nm to 35 nm, have shown superconducting critical current densities between 0.12 MA/cm² and 0.85 MA/cm² at 12 mK. semiengineering.com

Table 1: Superconducting Properties of this compound Thin Films

Crystalline PhaseSubstrateDeposition MethodTransition Temperature (Tc)Reference
δ-TaN (cubic)c-plane sapphireMBE3.6 K researchgate.net
γ-Ta₂N (hexagonal)c-plane sapphireMBE0.48 K researchgate.net
δ-TaNMgO (100)PLD5.3 K - 7.32 K beilstein-archives.orgbeilstein-journals.org
fcc TaNReactive Sputtering8.15 K aip.org
TaNSiO₂DC Magnetron Sputteringup to 5 K arxiv.org

Normal Metal-Insulator-Superconductor (NIS) Tunnel Junctions

This compound is a key component in the development of normal metal-insulator-superconductor (NIS) tunnel junctions. arxiv.orgaip.org These devices are used for sensitive thermometry and bolometry at low temperatures. arxiv.orgaip.org TaN-based NIS junctions can operate from the superconducting transition temperature of the TaN film (around 5 K) down to approximately 0.5 K. arxiv.orgaip.org

In these junctions, a thin insulating layer, such as aluminum oxide (AlOₓ) or tantalum oxide (TaOₓ), separates a normal metal (like copper) from the superconducting TaN electrode. arxiv.orgaip.org The current-voltage characteristics of these devices follow the simple one-particle tunneling model, and the superconducting gap exhibits a BCS-type temperature dependence. arxiv.orgaip.orgjyu.fi The use of TaN, with its intermediate Tc between that of aluminum and niobium, is important for developing electronic coolers that can operate effectively in the 1–3 K temperature range. aip.org

The fabrication of these junctions involves techniques like pulsed laser deposition for the TaN film, electron beam lithography, and reactive ion etching. aip.org Research has demonstrated the successful fabrication of Cu-AlOₓ-Al-TaNₓ and Cu-TaOₓ-TaNₓ NIS tunnel junctions, showing their potential for practical applications in low-temperature physics and technology. arxiv.orgaip.orgdntb.gov.ua

Superconducting Resonators and Qubits

This compound is a material of high interest for applications in superconducting resonators and qubits, which are fundamental components of quantum computers. researchgate.net The long coherence times observed in tantalum-based qubits have spurred research into related materials like TaN. researchgate.neteurekalert.org The performance of superconducting quantum circuits can be limited by microwave dielectric loss, and materials with low loss are highly sought after. aps.org

High-quality TaN thin films are essential for creating high-performance superconducting resonators. researchgate.net For instance, coplanar waveguide (CPW) resonators fabricated from alpha-tantalum (α-Ta) films grown on silicon substrates with a this compound seed layer have shown high internal quality factors, which is a measure of low loss. arxiv.org The use of TaN as a seed layer can promote the growth of the desired α-Ta phase. arxiv.org

Single-crystal this compound films are being investigated for their potential to improve the quality factors of superconducting resonators. researchgate.net The development of ultra-thin TaN nanowires also opens up possibilities for on-chip integration for the readout of superconducting qubits and for single-photon detection in quantum computing. semiengineering.com These advancements highlight the potential of this compound to contribute to the development of more robust and scalable quantum technologies. researchgate.netsemiengineering.com

Wear-Resistant and Protective Coatings

This compound (TaN) is a refractory ceramic material recognized for its exceptional hardness, chemical inertness, and thermal stability. nanorh.comscielo.org.co These characteristics make it a highly attractive material for surface modification, particularly in the form of thin films and coatings designed to protect underlying substrates from wear and environmental degradation. scielo.org.corsc.org As a protective layer, TaN enhances the durability and lifespan of components in demanding applications, ranging from industrial machining to biomedical implants. scielo.org.corsc.org

Hard Coatings for Cutting Tools

This compound is extensively used as a hard coating for cutting tools, including drill bits, milling cutters, and turning inserts, to protect them from rapid wear. nanorh.compm-review.comasme.org The high hardness and wear resistance of TaN coatings extend the operational life of tools, especially when machining hard materials. nanorh.comnanorh.com

The effectiveness of these coatings is intrinsically linked to their microstructure and composition, which can be controlled during the deposition process, such as magnetron sputtering. scielo.org.coasme.org The nitrogen content in the TaN film significantly influences its mechanical properties. For instance, a TaN coating deposited with a 12% nitrogen flux in an argon/nitrogen gas mixture exhibited the highest hardness of 21.3 GPa. scielo.org.co In another study, TaN coatings increased the hardness of pure titanium from 2.54 GPa to 29.88 GPa. nih.gov

The addition of tantalum to other nitride coatings, such as titanium aluminum nitride (TiAlN), has been shown to further enhance performance. pm-review.com Doping TiAlN with tantalum improves the coating's high-temperature stability and resistance to oxidation, making it more effective in high-heat machining operations. pm-review.com

Table 1: Mechanical Properties of this compound Coatings

Property Value Substrate/Conditions
Hardness 21.3 GPa 420 Stainless Steel (12% N₂ flux) scielo.org.co
Hardness 29.88 ± 2.59 GPa Pristine Titanium nih.gov
Elastic Modulus 295.46 ± 19.36 GPa Pristine Titanium nih.gov
Adhesion Strength ~26.7 N Titanium Substrate nih.gov
Adhesion (Load) 20 N Carbide Turning Inserts asme.org
Hardness (vs. Ti) 19.7 GPa Ti6Al4V Alloy rsc.org

Corrosion Resistance Mechanisms

This compound coatings provide excellent protection against corrosion, a property attributed to their chemical stability. nanorh.comscielo.org.co This high resistance to corrosion and oxidation is maintained even at elevated temperatures. nanorh.com The primary mechanism behind this protective quality is the formation of a thin, stable, and inert passive layer of tantalum pentoxide (Ta₂O₅) on the surface of the nitride film. mdpi.comresearchgate.net This oxide layer acts as a barrier, preventing corrosive elements from reaching the underlying material. researchgate.net

Electrochemical studies have demonstrated the effectiveness of TaN coatings in various environments. In tests using a 3% NaCl solution, TaN films deposited on AISI M2 steel showed significant corrosion resistance. scielo.org.co Similarly, when deposited on 304 stainless steel, TaN coatings substantially increased the polarization resistance, indicating enhanced protection. mdpi.com The protective efficiency of these coatings can be very high, with studies reporting efficiencies of around 93% for cubic TaN structures, which is linked to a lower density of pinhole defects in the film. researchgate.net

Furthermore, TaN coatings have shown superior resistance to microbiologically induced corrosion (MIC) compared to materials like titanium and titanium nitride (TiN). nih.gov This makes them promising for applications in environments where biological activity can accelerate corrosion, such as in dental implants. nih.gov After exposure to bacteria-containing artificial saliva, TaN films maintained their integrity and stability, while TiN layers detached from the titanium substrate. nih.gov

Table 2: Corrosion Performance of TaN-Coated Materials

Substrate Test Environment Key Finding
316L Stainless Steel Electrochemical testing All TaN films increased corrosion resistance, with cubic TaN providing ~93% protection efficiency. researchgate.net
304 Stainless Steel Electrochemical impedance spectroscopy A significant increase in polarization resistance was observed, attributed to a passive Ta₂O₅ layer. mdpi.com
Pure Titanium Bacteria-containing artificial saliva TaN coating exhibited higher MIC resistance compared to bare Ti and TiN-coated samples. nih.gov

High Temperature Applications and Thermal Stability

This compound is a refractory material with a very high melting point of around 3300°C and excellent thermal stability, allowing it to maintain its structural integrity at extreme temperatures. nanorh.com This makes it a valuable material for high-temperature applications, including thermal barrier coatings for aerospace components like turbine blades and parts for high-temperature reactors. nanorh.comnanorh.com

The addition of tantalum to titanium aluminum nitride (TiAlN) coatings has been shown to significantly improve their thermal stability. pm-review.com These wear-protection coatings made from titanium aluminum this compound (TiAlTaN) allow for machining operations at temperatures up to 950°C. pm-review.com Research has identified a specific composition, (Ti₀.₃₂Al₀.₆Ta₀.₀₈)N, as having the greatest thermal stability. pm-review.com

As a thin film, TaN is also known as a stable high-temperature resistor. nasa.govnasa.gov Its temperature coefficient of resistance (TCR) is relatively stable, although it depends on the specific nitride phase (e.g., Ta₂N, TaN) and the fabrication process. nasa.govnasa.gov The potential maximum use temperature for TaN as a thin film sensor in high-temperature applications could be as high as 2000°C. nasa.govnasa.gov However, in an air environment, the stability of TaN resistors can be affected by the continuous growth of an oxide layer, with stability degrading for every 10°C rise above 100°C. inseto.com

Table 3: Thermal Properties and Applications of this compound

Property / Application Temperature Details
Melting Point ~3300°C General property of TaN. nanorh.com
Machining Operations Up to 950°C For TiAlTaN coatings. pm-review.com
Thin Film Sensor (Potential Max) Up to 2000°C Potential use temperature for high-temperature strain sensors. nasa.govnasa.gov

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 16213239
Titanium Nitride 159400
Titanium Aluminum Nitride 159398
Tantalum Pentoxide 14811
Argon 23986
Nitrogen 947
Sodium Chloride 5234
Titanium 23994
Tantalum 23996

Future Directions and Emerging Research in Tantalum Nitride

Tantalum nitride (TaN) and its various phases are critical materials in electronics and catalysis, and ongoing research seeks to unlock their full potential. The future of this compound research is focused on precision engineering, from atomic-scale synthesis to the development of predictive models, to create highly specialized and efficient materials and devices.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing high-purity tantalum nitride (TaN) thin films, and what methods address these challenges?

  • Methodological Answer : Traditional synthesis methods (e.g., chemical vapor deposition) require high temperatures (>900°C) and long durations, which degrade substrates like transparent conductive oxides (TCOs). Atomic layer deposition (ALD) enables direct growth of TaN films at milder conditions (e.g., 750°C for 30 minutes via ammonolysis) while maintaining substrate integrity . Key parameters to optimize include precursor selection (e.g., TaCl₅ vs. organometallic compounds), nitrogen source (NH₃ vs. plasma-activated N₂), and post-deposition annealing. A comparative table is provided below:

MethodTemperature (°C)Time (hrs)Purity (at.% N)Substrate Compatibility
CVD950–11002–685–90Limited (Si, metal foils)
ALD + Ammonolysis7500.592–95TCOs, doped TiO₂

Q. How do researchers characterize the crystallographic phases of TaN, and what discrepancies exist in phase stability reports?

  • Methodological Answer : X-ray diffraction (XRD) and transmission electron microscopy (TEM) are standard for identifying phases (e.g., cubic δ-TaN vs. hexagonal ε-TaN). However, discrepancies arise due to nitrogen stoichiometry variations during synthesis. For instance, nitrogen loss during high-temperature annealing can shift phases from δ-TaN to Ta-rich compounds. X-ray photoelectron spectroscopy (XPS) is critical to quantify nitrogen content and correlate it with structural data .

Q. What are the standard protocols for evaluating TaN’s electrical conductivity, and how do defects influence measurements?

  • Methodological Answer : Four-point probe and Hall effect measurements are used to assess resistivity and carrier concentration. Defects such as nitrogen vacancies (common in non-stoichiometric TaNₓ, where x < 1) increase resistivity by reducing electron density. Controlled doping (e.g., with Ti or Al) can mitigate this, but requires precise stoichiometric monitoring via energy-dispersive X-ray spectroscopy (EDS) .

Advanced Research Questions

Q. How do interfacial reactions between TaN and oxide substrates affect photoelectrochemical performance in water-splitting applications?

  • Methodological Answer : TaN’s stability under oxidative conditions is limited by surface oxidation to TaOₓNy, which reduces catalytic activity. Electrochemical impedance spectroscopy (EIS) reveals that ALD-grown TaN on TCOs forms a passivating oxynitride layer, slowing degradation. Coating TaN with ultrathin TiO₂ (<5 nm) via ALD enhances durability while maintaining charge transfer efficiency .

Q. What mechanisms explain nitrogen diffusion at the TaN/substrate interface, and how can this be mitigated to enhance device longevity?

  • Methodological Answer : Nitrogen diffusion into substrates (e.g., Ta or Si) during annealing creates vacancies, degrading TaN’s mechanical and electrical properties. Small-angle X-ray scattering (SAXS) and secondary ion mass spectrometry (SIMS) quantify diffusion depth. Mitigation strategies include:

  • Using diffusion barriers (e.g., 2–3 nm TiN layers).
  • Lowering annealing temperatures (<700°C) with plasma-assisted processes .

Q. What strategies optimize TaN’s optical and electronic properties for photoelectrochemical applications?

  • Methodological Answer : Bandgap engineering via doping (e.g., TaN:Ti or TaN:Al) adjusts absorption edges into the visible spectrum. Ultraviolet-visible (UV-Vis) spectroscopy and Mott-Schottky analysis guide doping levels to balance light absorption (target ~2.1 eV bandgap) and charge carrier mobility. For example, 5% Ti doping in TaN reduces resistivity by 40% while maintaining photoactivity .

Data Contradiction Analysis

Q. Why do reported bandgap values for TaN vary widely (1.2–2.4 eV), and how can researchers reconcile these discrepancies?

  • Methodological Answer : Variations arise from differences in stoichiometry (TaNₓ, 0.7 < x < 1.1) and crystallinity (amorphous vs. polycrystalline films). Ellipsometry and UV-Vis reflectance spectra must be cross-validated with XRD to correlate bandgap with phase purity. For instance, amorphous TaNₓ (x ≈ 0.9) shows a 1.8 eV bandgap, while cubic δ-TaN (x ≈ 1.0) exhibits 2.3 eV .

Q. How do conflicting reports on TaN’s corrosion resistance in acidic environments inform experimental design?

  • Methodological Answer : Some studies report rapid TaN dissolution in HCl (pH < 2), while others note stability due to passivation. Electrochemical polarization tests (Tafel analysis) under controlled pH and potential reveal that nitrogen-rich surfaces (≥95 at.% N) form stable TaOₓNy layers, delaying corrosion. Researchers must pre-treat samples with plasma nitridation to ensure surface stoichiometry .

Reproducibility Guidelines

Q. What steps ensure reproducibility in TaN thin-film synthesis across different laboratories?

  • Methodological Answer :

Standardize precursor delivery rates and chamber pressure (e.g., ALD at 0.1–0.3 Torr).

Calibrate temperature profiles using in-situ pyrometers.

Share raw data (XRD, XPS) via open-access repositories to enable cross-lab validation .

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